Lipophilicity Advantage Over the Morpholine Analog (logP 1.06 vs. 2.11)
The target compound displays a calculated logP of 1.06, whereas the direct morpholine surrogate 2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol (CAS not disclosed, but structurally validated) has a calculated logP of 2.11 . A one-log-unit lower lipophilicity generally corresponds to a roughly 10-fold decrease in membrane partitioning, which can be advantageous for reducing hERG binding or improving aqueous solubility in early lead optimization.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.06 |
| Comparator Or Baseline | 2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol, logP = 2.11 |
| Quantified Difference | Δ logP = –1.05 (target compound is ~0.9–1.0 log unit less lipophilic) |
| Conditions | Calculated by ChemBridge/Hit2Lead algorithm (consistent methodology for both compounds) |
Why This Matters
A lower logP reduces the risk of phospholipidosis and off-target binding, making the piperazine analog a more attractive starting point for programs where CNS or cardiovascular safety margins are critical.
